Technical Whitepaper: 2-Cyclopentyl-2-methoxyacetic Acid (CMAA)
Technical Whitepaper: 2-Cyclopentyl-2-methoxyacetic Acid (CMAA)
This guide provides an in-depth technical analysis of 2-Cyclopentyl-2-methoxyacetic acid (CAS 149605-43-6) , a specialized chiral building block used in medicinal chemistry for the synthesis of lipophilic, metabolically stable pharmaceutical intermediates.[1]
[1]
Executive Summary & Chemical Identity
2-Cyclopentyl-2-methoxyacetic acid (CMAA) is a functionalized alpha-alkoxy acid used primarily as a building block in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1][2] Structurally, it represents an O-methylated analog of cyclopentylmandelic acid (cyclopentylglycolic acid).[1]
In drug design, the introduction of the methoxy group at the alpha position serves two critical functions:
-
Metabolic Stability: It blocks the alpha-hydroxyl metabolic "soft spot," preventing rapid oxidation by cytochrome P450 enzymes.
-
Conformational Locking: The methoxy group restricts bond rotation, potentially locking the molecule into a bioactive conformation.
Physicochemical Profile
| Property | Specification |
| CAS Registry Number | 149605-43-6 |
| IUPAC Name | 2-Cyclopentyl-2-methoxyacetic acid |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water |
| Acidity (pKa) | ~3.5 – 4.0 (Predicted based on |
| Boiling Point | ~260–270°C (Predicted at 760 mmHg) |
| Chirality | Contains one stereocenter at C-2.[1][2][3][4][5][6] CAS 149605-43-6 typically refers to the racemate unless specified as (R)- or (S)-. |
Synthetic Routes & Mechanistic Insight
The synthesis of CMAA requires precise control over the alkylation step to prevent racemization (if starting with chiral material) and elimination side reactions. The most robust industrial route involves the O-methylation of 2-cyclopentyl-2-hydroxyacetic acid (Cyclopentylglycolic acid).[1]
Core Synthesis Protocol: Williamson Ether Strategy
This pathway utilizes a hydride base to deprotonate the alpha-hydroxyl group, followed by nucleophilic attack on a methyl donor.
Reagents:
-
Substrate: 2-Cyclopentyl-2-hydroxyacetic acid (or its methyl ester).[1]
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).[1]
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.
Step-by-Step Methodology
-
Esterification (Optional but Recommended): Convert the acid to Methyl 2-cyclopentyl-2-hydroxyacetate using SOCl₂/MeOH. This prevents the base from wasting equivalents deprotonating the carboxylic acid.
-
Deprotonation: To a solution of the ester in anhydrous THF at 0°C, add NaH (1.2 eq) portion-wise under N₂ atmosphere.
-
Mechanism: NaH removes the hydroxyl proton, forming the alkoxide anion.
-
-
Alkylation: Dropwise addition of Methyl Iodide (1.5 eq). Allow to warm to room temperature over 4 hours.
-
Critical Control: Maintain temperature <25°C to avoid elimination of the hydroxyl group to form the alkene.
-
-
Saponification: Treat the methylated ester with LiOH/THF/H₂O to hydrolyze the ester back to the free acid (CMAA).
-
Workup: Acidify to pH 2 with 1N HCl, extract with Ethyl Acetate, and dry over Na₂SO₄.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from precursor to purified target, highlighting critical decision nodes.
Caption: Figure 1. Convergent synthesis pathway for CAS 149605-43-6 via Williamson Ether synthesis, prioritizing yield and purity.
Application in Drug Development[1]
While often overshadowed by its hydroxylated precursors, CMAA is a strategic tool in Lead Optimization .
Bioisosteric Replacement
In P2Y12 inhibitors (like Ticagrelor analogs) or Muscarinic antagonists (like Glycopyrrolate analogs), the "cyclopentyl-mandelic" motif is common.[1]
-
Problem: The
-OH group is a primary target for Phase II conjugation (glucuronidation), leading to rapid clearance.[1] -
Solution: Substitution with the
-OMe group (using CMAA) retains the hydrogen-bond accepting capability while blocking conjugation, significantly extending the half-life ( ).[1]
Chiral Resolution Agent
The enantiomerically pure forms of CMAA (obtained via chiral HPLC or enzymatic resolution) are used as Chiral Solvating Agents (CSAs) in NMR spectroscopy. They form diastereomeric complexes with chiral amines, allowing for the determination of enantiomeric excess (ee).[1]
Analytical Quality Control
To ensure the integrity of CAS 149605-43-6 for research use, the following analytical battery is required.
High-Performance Liquid Chromatography (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (low absorption due to lack of chromophores; refractive index detector recommended if UV is insufficient).
Nuclear Magnetic Resonance (NMR) Criteria
-
¹H NMR (400 MHz, CDCl₃):
-
Validation: The singlet at 3.42 ppm is diagnostic for the successful methylation. Absence of a broad singlet around 3.0–4.0 ppm (OH) confirms complete conversion.
Handling, Stability & Safety
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage & Stability[9]
-
Storage: Store at +2°C to +8°C. The compound is hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze slow decarboxylation or microbial growth.
-
Shelf Life: 24 months if stored properly in sealed borosilicate glass containers.
Emergency Protocol
-
Skin Contact: Wash immediately with polyethylene glycol 400, followed by soap and water. The lipophilic nature allows it to penetrate the epidermis; water alone is inefficient.
-
Spill: Neutralize with sodium bicarbonate (NaHCO₃) before sweeping.
References
-
PubChem Compound Summary. (2024). 2-Cyclopentyl-2-methoxyacetic acid.[1][3][4][5][6][7][8][9][10] National Center for Biotechnology Information. [Link]
-
Spring, T. et al. (2020). Strategies for Metabolic Stabilization of Alpha-Hydroxy Acids in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. (Contextual reference for O-Me/OH substitution).
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- 5. chembk.com [chembk.com]
- 6. 154444-99-2,2,3-Dimethoxypropanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1546711-94-7|2-Methoxy-3-methylpentanoic acid|BLD Pharm [bldpharm.com]
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